
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)-: is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with a dione functionality and a dimethoxyphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Applications De Recherche Scientifique
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Material Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: Its chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- involves its interaction with specific molecular targets. For example, as an inhibitor of hepatitis C virus NS5B polymerase, the compound binds to the non-nucleoside binding site of the enzyme, preventing the replication of the viral RNA . This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication. The molecular pathways involved in this process include the binding of the compound to the active site of the enzyme, resulting in conformational changes that inhibit its activity.
Comparaison Avec Des Composés Similaires
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- can be compared with other similar compounds, such as:
2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione: This compound has a similar isoquinoline structure but differs in the presence of a hydroxy group and a dithione functionality.
6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione: This derivative features a nitro group and a phenyl substituent, which impart different chemical and biological properties.
Propriétés
Numéro CAS |
64050-54-0 |
|---|---|
Formule moléculaire |
C14H12NO6P |
Poids moléculaire |
321.22 g/mol |
Nom IUPAC |
(1,3-dioxobenzo[de]isoquinolin-2-yl) dimethyl phosphate |
InChI |
InChI=1S/C14H12NO6P/c1-19-22(18,20-2)21-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,1-2H3 |
Clé InChI |
SFWMYVAUEVMHSH-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
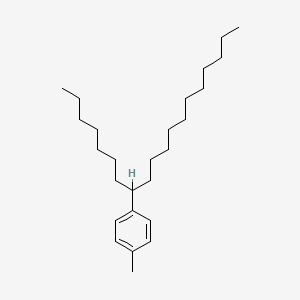
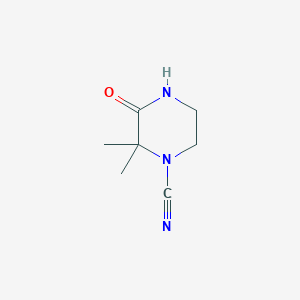
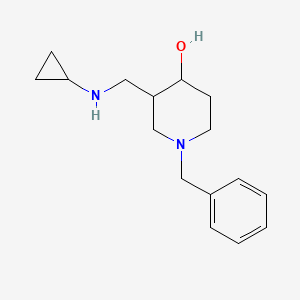
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
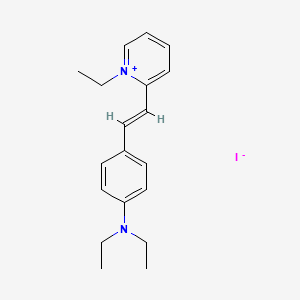
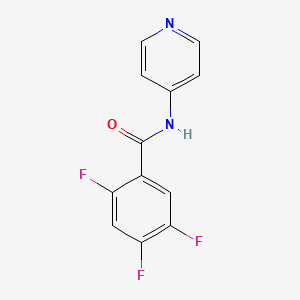
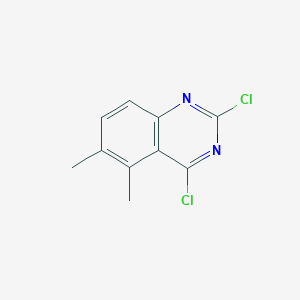


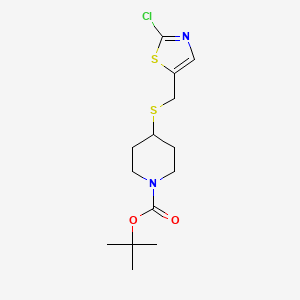

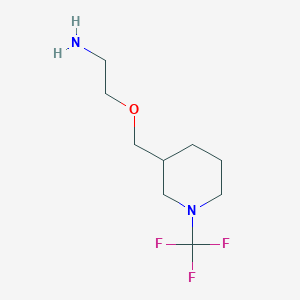
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
